europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline
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Overview
Description
Europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline: is a coordination compound that combines europium with organic ligands. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications. The combination of europium with 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline results in a complex that exhibits unique photophysical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline typically involves the coordination of europium ions with the organic ligands. One common method is the reaction of europium salts (such as europium chloride) with 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline in a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions, purification steps such as recrystallization, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of 3-hydroxy-1,3-diphenylprop-2-en-1-one.
Reduction: Reduction reactions can occur at the carbonyl group of 3-hydroxy-1,3-diphenylprop-2-en-1-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the phenolic group.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted phenanthroline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a luminescent probe in various chemical analyses due to its strong emission properties. It is also employed in the synthesis of other coordination compounds .
Biology: In biological research, the compound serves as a fluorescent marker for imaging and tracking biological molecules. Its luminescent properties make it suitable for use in fluorescence microscopy .
Industry: Industrially, the compound is used in the manufacture of light-emitting devices, such as LEDs and display screens, due to its efficient luminescence .
Mechanism of Action
The luminescent properties of europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline are primarily due to the europium ion. When the compound absorbs light, the energy is transferred to the europium ion, which then emits light at a characteristic wavelength. The organic ligands (3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline) play a crucial role in sensitizing the europium ion and enhancing its luminescence .
Comparison with Similar Compounds
Europium;dibenzoylmethane;1,10-phenanthroline: This compound also exhibits strong luminescence but may have different emission wavelengths and intensities.
Europium;acetylacetone;1,10-phenanthroline: Another luminescent europium complex with distinct photophysical properties.
Uniqueness: The unique combination of 3-hydroxy-1,3-diphenylprop-2-en-1-one and 1,10-phenanthroline with europium results in a compound with specific emission characteristics that can be fine-tuned for various applications. Its strong luminescence and stability make it particularly valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C57H44EuN2O6 |
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Molecular Weight |
1004.9 g/mol |
IUPAC Name |
europium;3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline |
InChI |
InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H; |
InChI Key |
DYKOLWWJTALFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Origin of Product |
United States |
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